Superior Lipophilicity (XLogP3-AA) Compared to the Des-Benzyl Analog
The target compound exhibits significantly higher lipophilicity compared to the simpler analog methyl 2-[(4-chlorophenyl)sulfanyl]benzoate, which lacks the benzyl bridge. The computed XLogP3-AA for CAS 337923-73-6 is 6.5, whereas the des-benzyl analog has a value of 4.9 [1][2]. This difference of 1.6 log units indicates that the target compound will be over an order of magnitude more lipophilic, translating to higher membrane permeability and potential for blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.5 |
| Comparator Or Baseline | Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate (CAS 22096-70-4): 4.9 |
| Quantified Difference | Δ = +1.6 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can be a critical selection criterion in central nervous system (CNS) drug discovery programs where achieving a desired logP window is essential for candidate selection.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2765521. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19722678. View Source
